molecular formula C10H17F3O B2804882 2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol CAS No. 2248347-53-5

2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol

Cat. No.: B2804882
CAS No.: 2248347-53-5
M. Wt: 210.24
InChI Key: NBCQSRPLOHRKMC-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a propanol moiety

Properties

IUPAC Name

2-[3-(trifluoromethyl)cyclohexyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h7-9,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCQSRPLOHRKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the copper-mediated trifluoromethylation of propargyl acetates, which can be achieved using electrophilic trifluoromethylating reagents such as S-(trifluoromethyl)diphenylsulfonium triflate . This reaction proceeds under mild conditions and can yield the desired trifluoromethylated product in moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol exerts its effects involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol: A stereoisomer with a different spatial arrangement of atoms.

Uniqueness

2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties

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